Aphidicolin glycinate

Formulation science In vivo pharmacology Preclinical drug development

Aphidicolin's negligible aqueous solubility (<1 mg/mL) forces reliance on DMSO vehicles or liposomal encapsulation, introducing confounding artifacts in vivo. Aphidicolin glycinate (AG; NSC 303812) overcomes this with water-soluble, chemically defined single-molecule delivery validated through Phase I trials. • Achieves 75% ILS in B16 melanoma & 57% ILS in M5076 sarcoma via aqueous i.p. dosing. • EC50 0.02 μg/mL against intracellular L. donovani amastigotes; selectivity index >565. • Clinical MTD: 2250 mg/m² daily ×5 or 4500 mg/m² by 24-h continuous infusion; t½ = 2 ± 0.2 h.

Molecular Formula C22H37NO5
Molecular Weight 395.5 g/mol
Cat. No. B1215735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAphidicolin glycinate
Synonymsaphidicolin glycinate
aphidicolin-17-glycinate
AphiG
Molecular FormulaC22H37NO5
Molecular Weight395.5 g/mol
Structural Identifiers
SMILESCC12CCC(C(C1CCC3C24CCC(C(C3)C4)(COC(=O)CN)O)(C)CO)O
InChIInChI=1S/C22H37NO5/c1-19(12-24)16-4-3-14-9-15-10-21(14,20(16,2)6-5-17(19)25)7-8-22(15,27)13-28-18(26)11-23/h14-17,24-25,27H,3-13,23H2,1-2H3
InChIKeyIOASYARYEYRREA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityH20 100 (mg/mL)
MeOH 100 (mg/mL)
CHC13 < 0.001 (mg/mL)

Aphidicolin Glycinate Procurement Guide


Aphidicolin glycinate (CAS 92803-82-2; also referred to as aphidicolin-17-glycinate hydrochloride, AphiG, or NSC 303812) is a semi-synthetic, water-soluble ester prodrug of the tetracyclic diterpenoid antibiotic aphidicolin [1]. The parent molecule, aphidicolin, is a well-characterized reversible inhibitor of B-family DNA polymerases, specifically targeting the replicative DNA polymerases α and δ [2]. However, the extremely poor aqueous solubility of aphidicolin (water-insoluble; <1 mg/mL) historically precluded its direct intravenous or intraperitoneal administration without organic co-solvents, severely limiting in vivo utility. Aphidicolin glycinate was explicitly developed to overcome this critical formulation barrier, and primary literature consistently describes it as a water-soluble analogue that enables systemic delivery without organic vehicles [1][3].

Why Aphidicolin Glycinate Cannot Be Replaced


The core differentiation of aphidicolin glycinate resides in its unique combination of retained B-family DNA polymerase inhibitory pharmacology with radically altered physicochemical properties that directly govern experimental feasibility. The parent compound, aphidicolin, cannot be administered systemically in vivo without organic co-solvents or specialized formulation vehicles such as gamma-cyclodextrin complexes or liposomes [1][2]. Each alternative solubilization strategy introduces its own confounding variables: gamma-cyclodextrin inclusion complexes require 3-fold higher doses to achieve comparable tumour growth inhibition relative to liposomal aphidicolin [2]; liposomal encapsulation imposes a severe drug-loading limit of only 4.5 mg/kg, restricting achievable dose intensity [2]. Aphidicolin glycinate, by contrast, provides a chemically defined, single-molecule solution that has been advanced through formal Phase I clinical trials with well-characterized pharmacokinetics (elimination half-life 2 ± 0.2 h in humans) and established maximum tolerated doses (2250 mg/m² daily ×5; 4500 mg/m² by 24-h continuous infusion) [3]. Furthermore, among 18 aphidicolan derivatives tested head-to-head for antileishmanial activity, aphidicolin-17-glycinate hydrochloride was ranked the single most potent derivative against intracellular amastigotes (EC50 0.02 μg/mL), confirming that glycinate esterification does not merely preserve but can augment target-cell activity relative to other semi-synthetic modifications [4]. These orthogonal lines of evidence establish that aphidicolin, gamma-cyclodextrin complexes, liposomal aphidicolin, and other aphidicolan esters are not functionally interchangeable with aphidicolin glycinate in experimental settings demanding aqueous solubility, defined pharmacokinetics, and validated in vivo activity.

Quantitative Differentiation Evidence


Aqueous Solubility vs. Parent Aphidicolin

The parent compound aphidicolin is categorically water-insoluble (<1 mg/mL), requiring dissolution in DMSO (68 mg/mL) or ethanol (5 mg/mL) for any experimental use . This insolubility has been explicitly cited in peer-reviewed literature as the barrier that 'precludes direct in vivo administration' of aphidicolin [1]. Aphidicolin glycinate was rationally designed as a water-soluble ester to overcome this limitation, and its aqueous solubility allows intravenous infusion at clinically relevant doses up to 4500 mg/m² (24-h continuous infusion) and intraperitoneal administration at 60–100 mg/kg in murine models without organic co-solvents [2][3].

Formulation science In vivo pharmacology Preclinical drug development

Antileishmanial Potency Ranking

In a systematic structure-activity study testing 18 aphidicolin and semi-synthetic aphidicolan derivatives against both extracellular promastigotes and intracellular amastigotes of Leishmania donovani, aphidicolin-17-glycinate hydrochloride (Compound 18) was identified as the single most active derivative against the clinically relevant intracellular amastigote stage [1]. It achieved an EC50 of 0.02 μg/mL against intracellular L. donovani amastigotes in murine macrophages, representing a 10-fold improvement over its activity against extracellular promastigotes (EC50 0.20 μg/mL) [1]. By comparison, the parent aphidicolin (Compound 1) exhibited an intracellular EC50 of 0.12 μg/mL — a 6-fold lower potency [1]. The glycinate derivative also demonstrated a selective index (SI) exceeding 565 (ratio of cytotoxicity EC50 to BMMφ macrophages [11.3 μg/mL] versus intracellular antileishmanial EC50 [0.02 μg/mL]), substantially higher than the parent compound's SI of 208 [1].

Antiparasitic drug discovery Leishmaniasis chemotherapy Structure-activity relationship

Schedule-Dependent Antitumor Efficacy

Aphidicolin glycinate exhibits pronounced schedule-dependent antitumor activity that directly dictates experimental design. In the subcutaneously implanted M5076 sarcoma model, a systematic comparison of administration schedules revealed that a 7-day continuous infusion was superior to both a 24-hour infusion and a 7-day course of three daily bolus injections [1]. In the intraperitoneally implanted B16 melanoma model, the optimal schedule (i.p. administration every 3 hours for three doses on days 1–9) produced a maximum increased life span (ILS) of 75%, while single daily injections on days 1–9 and multiple injections on days 1, 5, and 9 were significantly less effective [1]. Similarly, in the i.p. M5076 sarcoma model, three daily injections yielded a 57% ILS, compared with only 36% ILS from single daily injections, and the days 1, 5, 9, 13 schedule was inactive [1]. Mechanistically, the rapid recovery of DNA synthesis following AG administration (intestine recovery within 16 h, spleen recovery by 24 h with a 203% rebound at 48 h) supports the requirement for prolonged or frequently repeated exposure to maintain target inhibition [1].

Cancer pharmacology Schedule dependency DNA polymerase inhibition

Neuroblastoma-Selective Toxicity

Aphidicolin glycinate demonstrates a tumour-type selectivity profile that is uncommon among DNA polymerase inhibitors. The parent aphidicolin is selectively toxic to neuroblastoma (NB) cells in vitro while having no significant effect on the viability of normal human cells and a variety of other tumour entities [1]. This selectivity is retained by the glycinate ester. In an in vivo study using established human NB xenografts (UKF-NB-3 cells) in athymic nude mice, systemic administration of AphiG at 60 mg/kg i.p. twice daily for 10 consecutive days significantly suppressed tumour growth but could not induce cures [1]. In contrast, intratumoral AphiG injections at 60 or 40 mg/kg twice daily for 4 days induced complete tumour regression; two weeks post-treatment, no tumour cells were microscopically detectable, and animals remained tumour-free for more than 90 days. Histological examination of inner organs and bone marrow revealed no apparent toxic effects [1]. For context, alternative solubilization strategies for aphidicolin — including gamma-cyclodextrin complexes and liposomal encapsulation — have been tested in the same UKF-NB-3 neuroblastoma model: gamma-cyclodextrin complexes at 15 mg/kg and liposomal aphidicolin at 4.5 mg/kg both produced tumour growth inhibition only, without cures [2].

Neuroblastoma targeted therapy Pediatric oncology Intratumoral drug delivery

Clinical Pharmacokinetic Characterization

Aphidicolin glycinate is distinguished from all other aphidicolin derivatives and formulation approaches by the availability of formal Phase I clinical pharmacokinetic data, which provides experimentally derived parameters for dose selection in preclinical and translational studies. In two consecutive Phase I clinical trials, AG was administered by 1-hour infusion daily ×5 days (dose escalation from 12 to 2250 mg/m²) and by 24-hour continuous infusion (dose escalation from 435 to 4500 mg/m²) [1]. The elimination half-life was consistently 2 ± 0.2 hours (mean ± SE), with aphidicolin becoming undetectable 6–8 hours post-infusion [1]. The targeted steady-state plasma concentration of 3 μg/mL was achieved at doses ≥3000 mg/m² [1]. In contrast, the parent aphidicolin administered to mice exhibits a plasma half-life of only 15 minutes and a clearance rate of 41.6 mL/min/kg, with tumour concentrations reaching only approximately 50% of plasma levels at steady state [2]. The 24-hour continuous infusion schedule has been formally recommended as the standard for all clinical evaluations of AG, either as a synchronizing agent or in combination with cisplatin [1].

Clinical pharmacokinetics Maximum tolerated dose Continuous infusion protocol

Cell Synchronization Without dNTP Perturbation

Aphidicolin, the pharmacophore of aphidicolin glycinate, possesses a mechanistically distinct advantage over hydroxyurea and excess thymidine as a cell synchronization agent. Aphidicolin prevents G1 cells from entering the DNA synthetic period, blocks cells in S phase, and allows G2, M, and G1 cells to continue the cell cycle, accumulating at the G1/S border [1]. Critically, aphidicolin does not affect cell viability or S-phase duration and does not interfere with the synthesis of dNTPs or DNA polymerases; cells exposed to aphidicolin continue to synthesize all three DNA polymerases (α, β, and γ) as well as all dNTPs, which are present at optimal levels for DNA initiation and replication upon block removal [1]. In contrast, hydroxyurea inhibits ribonucleotide reductase and depletes dNTP pools, causing replication stress and DNA damage in addition to replication arrest [2]. This mechanistic distinction means that aphidicolin-based synchronization yields a cleaner experimental system for studies of DNA replication, repair, and S-phase progression. While the synchronization literature predominantly employs the parent aphidicolin in DMSO, aphidicolin glycinate offers the same DNA polymerase α inhibitory pharmacophore with aqueous solubility, eliminating the need for DMSO vehicle controls that can independently perturb cell cycle progression and gene expression.

Cell cycle synchronization DNA polymerase alpha inhibition S-phase arrest

High-Value Research Applications


In Vivo Oncology Studies Without Vehicle Confounds

Investigators conducting murine tumour model studies where DNA polymerase α/δ inhibition is the intended mechanism of action should select aphidicolin glycinate as the compound of choice. Evidence from the O'Dwyer et al. (1994) study demonstrates that AG achieves 75% increased life span in the B16 melanoma model and 57% ILS in the M5076 sarcoma model using aqueous intraperitoneal administration [6]. Procurement of aphidicolin glycinate eliminates the need for DMSO-based formulations that independently modulate tumour biology, immune function, and drug metabolism, thus preserving experimental validity. The clinically defined maximum tolerated dose (4500 mg/m² by 24-h infusion) and pharmacokinetic half-life (2 ± 0.2 h) provide evidence-based starting parameters for translational dose selection [5].

Antileishmanial Drug Discovery Reference Standard

For laboratories screening compounds against Leishmania donovani intracellular amastigotes in macrophage-based assays, aphidicolin-17-glycinate hydrochloride serves as the empirically validated positive control reference standard. The Kayser et al. (2001) head-to-head study of 18 aphidicolan derivatives identified this compound as the most potent against intracellular amastigotes (EC50 0.02 μg/mL) with a selective index exceeding 565 [6]. Its 10-fold preferential activity against the intracellular amastigote stage over extracellular promastigotes (EC50 0.20 μg/mL) makes it particularly suitable for assays designed to identify compounds with activity against the clinically relevant intracellular parasite life stage. Amphotericin B (EC50 0.025 μg/mL) and miltefosine (EC50 0.002 μg/mL) are recommended as clinical reference comparators to contextualize screening hits against aphidicolin glycinate's potency baseline [6].

Neuroblastoma Intratumoral Therapy Studies

Aphidicolin glycinate is uniquely indicated for neuroblastoma research programs exploring intratumoral or locoregional delivery strategies for DNA replication inhibitors. The Cinatl et al. (1999) study provides direct evidence that intratumoral AG at 40–60 mg/kg twice daily for 4 days achieves complete regression of established UKF-NB-3 human neuroblastoma xenografts with >90-day tumour-free survival and no detectable histological toxicity [6]. While systemic AG at 60 mg/kg i.p. suppresses tumour growth, only the intratumoral route achieves cures, establishing AG as a tool compound for investigating the therapeutic index achievable through local delivery strategies in NB. Alternative aphidicolin formulations (gamma-cyclodextrin complexes, liposomes) have been tested in the same model and failed to produce cures [5], further differentiating AG for this application.

DMSO-Free Cell Cycle Synchronization

For functional genomics, proteomics, and metabolomics experiments that require highly synchronous cell populations without confounding effects of organic solvents, aphidicolin glycinate offers the mechanistic specificity of aphidicolin-based G1/S arrest with aqueous solubility. The parent aphidicolin has been established since 1980 as a superior synchronization reagent to hydroxyurea and excess thymidine because it arrests cells at G1/S without depleting dNTP pools, without inhibiting synthesis of DNA polymerases α, β, and γ, and without reducing cell viability [6]. By substituting aphidicolin glycinate for aphidicolin (DMSO), researchers can eliminate vehicle-induced transcriptional and metabolic artifacts that compromise 'omics-level' data quality in synchronized cell populations. The rapid reversibility of aphidicolin-mediated arrest — cells immediately resume DNA synthesis upon washout with dNTPs at optimal levels — makes the glycinate ester particularly suited for pulse-chase studies of DNA replication dynamics [6].

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